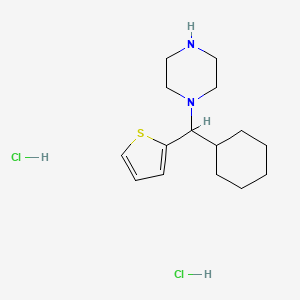

1-(Cyclohexyl(thiophen-2-yl)methyl)piperazine dihydrochloride

Description

Properties

IUPAC Name |

1-[cyclohexyl(thiophen-2-yl)methyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2S.2ClH/c1-2-5-13(6-3-1)15(14-7-4-12-18-14)17-10-8-16-9-11-17;;/h4,7,12-13,15-16H,1-3,5-6,8-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRSNNCMDFHPSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CS2)N3CCNCC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Cyclohexyl(thiophen-2-yl)methyl)piperazine dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a cyclohexyl and thiophen-2-yl group, which are known to influence its pharmacological properties. The dihydrochloride form enhances solubility and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Investigated for its potential to inhibit various microbial strains.

- Anticancer Activity : Explored for its effects on cancer cell lines, particularly in inducing cell death mechanisms.

The biological activity of 1-(Cyclohexyl(thiophen-2-yl)methyl)piperazine dihydrochloride can be attributed to several mechanisms:

- Receptor Binding : The compound may interact with aminergic receptors, which are crucial in various physiological processes.

- Cell Death Induction : It has been shown to trigger necroptosis in certain cancer cell lines, leading to cell death via non-apoptotic pathways.

- Biochemical Pathway Modulation : The compound affects multiple biochemical pathways, potentially altering cellular responses to stress.

Anticancer Studies

A study highlighted the compound's ability to induce necroptosis in K562 leukemic cells. The findings included:

- Cytotoxicity : Demonstrated a concentration-dependent cytotoxic effect with IC50 values indicating significant activity at specific time intervals.

- Mechanisms : Triggered mitochondrial dysfunction and increased reactive oxygen species (ROS) production, leading to cell death.

Antimicrobial Effects

Another investigation focused on the antimicrobial properties of related compounds, suggesting that derivatives of piperazine can inhibit microbial growth effectively. The structure–activity relationship (SAR) studies indicated that modifications can enhance potency against specific pathogens.

Comparative Data Table

| Activity Type | Compound Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | 1-(Cyclohexyl(thiophen-2-yl)methyl)piperazine dihydrochloride | 427 (K562 cells) | Necroptosis via ROS increase |

| Antimicrobial | Various piperazine derivatives | Varies | Inhibition of microbial enzyme activity |

| Enzyme Inhibition | BTCP (related compound) | 1 | Competitive inhibition of TryR |

Case Studies

- K562 Cell Line Study : This study established the necroptotic mechanism by which the compound induces cell death, highlighting its potential as a therapeutic agent for leukemia.

- Microbial Inhibition Study : A series of piperazine derivatives were tested for their antimicrobial efficacy, revealing promising results against resistant strains.

Pharmacokinetics

The pharmacokinetic profile of piperazine derivatives suggests good bioavailability and favorable absorption characteristics. Factors such as pH and temperature may influence the stability and activity of the compound in biological systems.

Scientific Research Applications

The compound 1-(Cyclohexyl(thiophen-2-yl)methyl)piperazine dihydrochloride is a synthetic molecule that has garnered attention in various scientific research applications. This article explores its applications, particularly in pharmacology and medicinal chemistry, along with relevant case studies and data tables to illustrate its significance.

Properties

- Molecular Formula : CHClNS

- Molecular Weight : 315.27 g/mol

- Solubility : Soluble in water and organic solvents, making it versatile for various formulations.

Pharmacological Research

1-(Cyclohexyl(thiophen-2-yl)methyl)piperazine dihydrochloride has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating neurological disorders. Its structural similarity to known psychoactive compounds suggests it may interact with neurotransmitter systems, particularly serotonin and dopamine receptors.

Case Study: Neuropharmacological Effects

A study examining the effects of this compound on rodent models of anxiety and depression showed promising results. The compound exhibited anxiolytic and antidepressant-like effects comparable to established medications, suggesting its potential as a novel treatment option for mood disorders.

Antitumor Activity

Research has also explored the compound's antitumor properties. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.

Data Table: Antitumor Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 10.0 | Inhibition of proliferation |

Antimicrobial Properties

The compound has shown activity against various bacterial strains, indicating potential as an antimicrobial agent. Its efficacy against resistant strains is particularly noteworthy, making it a candidate for further development in antibiotic therapies.

Case Study: Antimicrobial Efficacy

In vitro studies demonstrated that 1-(Cyclohexyl(thiophen-2-yl)methyl)piperazine dihydrochloride exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics.

Cosmetic Applications

Due to its biocompatibility and potential skin benefits, the compound is being explored in cosmetic formulations aimed at improving skin health and appearance.

Data Table: Cosmetic Formulation Benefits

| Formulation Type | Benefits |

|---|---|

| Creams | Moisturizing properties |

| Gels | Enhanced absorption and skin penetration |

| Serums | Targeted delivery of active ingredients |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Piperazine Derivatives

Piperazine dihydrochloride derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison of Piperazine Dihydrochloride Derivatives

Key Observations:

Cyclohexyl substituents, as seen in the target compound and MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine), may improve metabolic stability compared to aromatic substituents .

Pharmacological Activities :

- Flunarizine and Lomerizine act as calcium channel blockers, while Trimetazidine targets mitochondrial metabolism. The target compound’s thiophene moiety could modulate serotonin or dopamine receptors, akin to xanthone-piperazine hybrids with antidepressant activity .

Synthesis Routes :

- The target compound’s synthesis likely involves reductive amination between cyclohexyl-thiophenecarboxaldehyde and piperazine, followed by dihydrochloride salt formation—a method analogous to Lomerizine’s reductive condensation .

Preparation Methods

Method Summary (Based on Patent CN112645901A)

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Nucleophilic substitution of cyclohexyl halide with 1-Boc-piperazine | Reflux in acetonitrile with inorganic base (K2CO3, NaHCO3, KHCO3) for 1-3 hours | Avoids sodium triacetoxyborohydride and sodium hydroxide, reducing cost and simplifying workup |

| 2 | Boc deprotection of intermediate | Acidic reflux (HCl or H2SO4 in MeOH or EtOH) for 2-4 hours | Produces 1-cyclohexylpiperazine hydrochloride solid |

| 3 | Basification and extraction | Adjust pH to 12-14 with strong base (NaOH, KOH), extract with dichloromethane or chloroform, evaporate solvent, distill under reduced pressure | Yields pure 1-cyclohexylpiperazine |

Cyclohexyl halide (X = Cl, Br, I) + 1-Boc-piperazine + inorganic base → 4-Boc-1-cyclohexylpiperazine → (acid deprotection) → 1-cyclohexylpiperazine hydrochloride → (basification & extraction) → pure 1-cyclohexylpiperazine

This method is efficient, cost-effective, and avoids complicated post-treatment steps, making it suitable for scale-up.

Salt Formation: Dihydrochloride Preparation

After synthesis of the free base 1-(Cyclohexyl(thiophen-2-yl)methyl)piperazine, conversion to the dihydrochloride salt is achieved by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or methanol), followed by isolation of the solid salt by filtration and drying. This step enhances the compound's stability and solubility for pharmaceutical applications.

Summary Table of Preparation Steps

Research Findings and Optimization Notes

The use of inorganic bases like potassium carbonate in the nucleophilic substitution step avoids expensive and hazardous reducing agents, reducing production costs and simplifying purification.

The Grignard reaction with thiophene derivatives requires careful control of temperature and solvent dryness to prevent side reactions and maximize yield.

The Boc protection/deprotection strategy enables selective functionalization of the piperazine nitrogen, facilitating subsequent coupling reactions.

Purification by reduced pressure distillation and preparative HPLC (for diastereomer separation) ensures high purity of the final compound, critical for pharmaceutical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.